molecular formula C15H10N2O2 B8663663 2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

Cat. No.: B8663663
M. Wt: 250.25 g/mol
InChI Key: VLVHAYVBYFGEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is a heterocyclic compound that features both an oxazoline and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of 2-phenyl-2-oxazoline-5-one with 3-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired oxazoline product.

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolines and pyridines, which can have different functional groups attached depending on the reagents and conditions used .

Scientific Research Applications

2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is unique due to its combination of an oxazoline and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

2-phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C15H10N2O2/c18-15-13(9-11-5-4-8-16-10-11)17-14(19-15)12-6-2-1-3-7-12/h1-10H

InChI Key

VLVHAYVBYFGEEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Phenyl-4-(3-pyridylmethyl)oxazolone. A mixture of 180 g of N-benzoyl glycine, 40 g of potassium bicarbonate and 400 ml of acetic anhydride was stirred until solution occurred. 3-Pyridylaldehyde (100 ml) was then added and the mixture stirred for 1 hr with maintenance of the temperature at 20°-25° C. by means of a cold water bath. The mixture was poured into 2 liters of hot water and the precipitate collected by filtration and dried to afford 2-phenyl-4-(3-pyridylmethylene)-2-oxazolin-5-one, mp 164.5° C. The material was hydrogenated in tetrahydrofuran solution over 20% palladium-on-carbon. The catalyst was removed by filtration and the solvent evaporated in vacuo to give the azlactone as a tan foam.
[Compound]
Name
2-Phenyl-4-(3-pyridylmethyl)oxazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3-Pyridylaldehyde
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

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